molecular formula C4H3N5O B601068 2-Azahypoxanthine CAS No. 4656-86-4

2-Azahypoxanthine

Cat. No. B601068
CAS RN: 4656-86-4
M. Wt: 137.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azahypoxanthine (AHX) is a compound that was first isolated from the culture broth of the fungus Lepista sordida . It has been found that a large number of plants and mushrooms produce AHX endogenously . The AHX molecule has an unusual, nitrogen-rich 1,2,3-triazine moiety .


Synthesis Analysis

A practical, large-scale synthesis of the “fairy-ring” plant-growth regulator 2-azahypoxanthine (AHX), and its biologically active hydroxyl metabolite (AOH) and riboside derivative (AHXr) has been described . AHXr, a biosynthetic intermediate, was synthesized from inosine via a biomimetic route .


Molecular Structure Analysis

The AHX molecule has an unusual, nitrogen-rich 1,2,3-triazine moiety . The molecular formula of 2-Azahypoxanthine is C4H3N5O .


Chemical Reactions Analysis

The key nitrogen sources that are responsible for the 1,2,3-triazine formation are reactive nitrogen species (RNS), which are derived from nitric oxide (NO) produced by NO synthase (NOS) . Furthermore, RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR) .


Physical And Chemical Properties Analysis

The molecular formula of 2-Azahypoxanthine is C4H3N5O . Its average mass is 137.100 Da and its monoisotopic mass is 137.033752 Da .

Scientific Research Applications

  • Agricultural Applications : AHX has been found to positively affect the growth and grain yield of rice. Pot and field experiments showed increased panicle number, culm length, and plant dry weights with AHX treatments, leading to improved brown rice yields (Asai et al., 2015). Similarly, AHX and imidazole-4-carboxamide, isolated from a fairy-ring-forming fungus, increased the yields of rice, wheat, and other crops (Kawagishi, 2018).

  • Biosynthesis and Metabolic Pathways : Studies on the biosynthesis and metabolic effects of AHX have been conducted to understand its biochemical properties. For instance, AHX is shown to be a substrate for hypoxanthine (guanine) phosphoribosyltransferase, influencing its conversion to different metabolites (Bennett et al., 1985). Additionally, research on the fairy ring-forming fungus Lepista sordida has revealed the involvement of several genes in the purine and histidine metabolic pathways in the biosynthesis of AHX (Kotajima et al., 2023).

  • Radiomodifying Action : 8-Azahypoxanthine, a related compound, has been shown to have a slight radiosensitizing effect on hematopoietic stem cells and leukemic cells, indicating its potential use in radiotherapy (Volchkov & Mikhailova, 1984).

  • Cosmetic Applications : AHX has been evaluated for its efficacy on human skin. A clinical study demonstrated that a lotion containing 2-aza-8-oxohypoxanthine (AOH) significantly decreased trans-epidermal water loss, indicating its potential as a cosmetic agent for skin barrier function (Aoshima et al., 2021).

  • Plant Growth Regulation : AHX and related compounds are proposed as new family members of plant hormones, demonstrating an ability to provide tolerance to plants against various stresses and regulate growth in a range of plants (Kawagishi, 2019).

Safety And Hazards

In vitro and human patch tests for cosmetic applications have shown that 2-aza-8-oxohypoxanthine (AOH), a metabolite of AHX, is not a skin irritant and does not exhibit skin sensitization . It also did not exhibit cytotoxicity under ultraviolet- or sham-irradiation . No skin reaction was observed in the patch test on human skin . Thus, it was concluded that AOH is safe as a cosmetic ingredient .

properties

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERLCQQBYXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963606
Record name 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azahypoxanthine

CAS RN

4656-86-4, 7151-03-3
Record name 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4656-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azahypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azahypoxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Azahypoxanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AZAHYPOXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ8A8PWEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
395
Citations
LL Bennett Jr, D Smithers, LM Rose… - Biochemical …, 1985 - Elsevier
… -l-pyrophosphate, (a) 2-azahypoxanthine inhibited the conversion of hypoxanthine to IMP … conversion of 2-azahypoxanthine to 2-azaIMP. [8-14C]2-Azahypoxanthine was synthesized …
Number of citations: 11 www.sciencedirect.com
JH Choi, T Ohnishi, Y Yamakawa… - Angewandte Chemie …, 2014 - Wiley Online Library
… In 2010, we discovered 2-azahypoxanthine (AHX), a compound responsible for the fairy-ring phenomenon caused by fungus; AHX stimulated the growth of all the plants tested. Herein, …
Number of citations: 74 onlinelibrary.wiley.com
K Ikeuchi, R Fujii, S Sugiyama, T Asakawa… - Organic & …, 2014 - pubs.rsc.org
We describe a practical, large-scale synthesis of the “fairy-ring” plant-growth regulator 2-azahypoxanthine (AHX), and its biologically active hydroxyl metabolite (AOH) and riboside …
Number of citations: 35 pubs.rsc.org
B Hernández, M Orozco, FJ Luque - Journal of computer-aided molecular …, 1997 - Springer
… Our MP2/6-31 + G(d,p) estimates of the relative stability for tautomers of 2-azahypoxanthine (see Table 2) suggest that AH17 is predominant in the gas phase. However, a nonnegligible …
Number of citations: 46 link.springer.com
M Kotajima, JH Choi, H Suzuki, T Suzuki… - Journal of Natural …, 2023 - ACS Publications
… , increased when 2-azahypoxanthine content was the highest. … 2-azahypoxanthine and 2-azahypoxanthine-ribonucleotide. We proved the endogenous existence of 2-azahypoxanthine-…
Number of citations: 1 pubs.acs.org
JH Choi, J Wu, A Sawada, S Takeda, H Takemura… - Organic …, 2018 - ACS Publications
… Plant growth stimulators, 2-azahypoxanthine (AHX) and 2-aza-8-oxohypoxanthine (AOH), were … We found that 2-azahypoxanthine (AHX) and imidazole-4-carboxamide (ICA) are plant …
Number of citations: 22 pubs.acs.org
T Suzuki, N Yamamoto, JH Choi, T Takano, Y Sasaki… - Scientific reports, 2016 - nature.com
“Fairy rings” resulting from fungus-stimulated plant growth occur all over the world. In 2010, 2-azahypoxanthine (AHX) from a fungus Lepista sordida was identified as the “fairy” that …
Number of citations: 28 www.nature.com
T Asai, JH Choi, T Ikka, K Fushimi, N Abe… - Japan Agricultural …, 2015 - jstage.jst.go.jp
To examine the effect of 2-azahypoxanthine (AHX) on rice plant (Oryza sativa L. cv. Nipponbare) growth, we carried out pot and field experiments. AHX was applied at 50 μM for two …
Number of citations: 41 www.jstage.jst.go.jp
H Tobina, JH Choi, T Asai, Y Kiriiwa, T Asakawa… - Field Crops …, 2014 - Elsevier
Two-year field examinations to see effects of the principle components of a fungus causing “fairy rings” phenomena on lawns, 2-azahypoxanthine (AHX) and imidazole-4-carboxamide (…
Number of citations: 47 www.sciencedirect.com
A Ito, JH Choi, H Takemura, M Kotajima… - Journal of Natural …, 2020 - ACS Publications
Fairy rings resulting from a fungus–plant interaction appear worldwide. 2-Azahypoxanthine (AHX) and imidazole-4-carboxamide (ICA) were first isolated from the culture broth of one of …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.